molecular formula C9H11N3 B3043876 1,6-Dimethyl-1H-benzo[d]imidazol-2-amine CAS No. 945023-34-7

1,6-Dimethyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B3043876
CAS No.: 945023-34-7
M. Wt: 161.2 g/mol
InChI Key: HAVNSURHLFNUTB-UHFFFAOYSA-N
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Description

Contextualization of the Benzimidazole (B57391) Scaffold in Contemporary Chemical Research

The benzimidazole core, a bicyclic aromatic system formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. aksci.comscribd.com This designation stems from its recurring presence in a multitude of FDA-approved drugs and biologically active molecules. aksci.comacs.org The structural rigidity, coupled with its ability to engage in various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions, makes it an ideal framework for designing molecules that can effectively bind to biological targets. aksci.com

The versatility of the benzimidazole ring allows for substitutions at various positions, enabling the fine-tuning of its steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of benzimidazole-based compounds with a vast array of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antidiabetic properties. scribd.comscispace.com The synthesis of these derivatives is often achieved through the condensation of o-phenylenediamines with carboxylic acids or aldehydes under various reaction conditions. acs.orgnih.gov This synthetic accessibility further enhances its appeal to researchers in drug discovery and materials science.

Research Significance of Substituted Benzimidazole Amines in Chemical Biology

Within the broad family of benzimidazole derivatives, those bearing an amino group at the 2-position (2-aminobenzimidazoles) are of particular interest in chemical biology. This specific substitution pattern serves as a crucial pharmacophore, imparting unique biological activities. Substituted 2-aminobenzimidazoles have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which are pivotal in cellular signaling pathways and are often dysregulated in diseases like cancer. nih.govmdpi.com

The 2-amino group can act as a hydrogen bond donor and acceptor, facilitating strong and specific interactions within the active sites of target proteins. Researchers have successfully developed potent kinase inhibitors by modifying the 2-amino moiety and the benzimidazole core. nih.gov Furthermore, these compounds have been explored as potential anticancer agents that target DNA topoisomerase and as antimicrobial agents. acs.orgorientjchem.org The continued exploration of novel substitution patterns on the 2-aminobenzimidazole (B67599) scaffold is a vibrant area of research, aimed at discovering new therapeutic agents with improved potency and selectivity. scispace.comresearchgate.net

Current Research Landscape and Underexplored Facets of 1,6-Dimethyl-1H-benzo[d]imidazol-2-amine

Despite the extensive research into the benzimidazole family, the specific compound This compound (CAS No. 945023-34-7) remains a largely unexplored entity within the scientific literature. aksci.combldpharm.com A comprehensive survey of published research reveals a significant lack of studies detailing its synthesis, characterization, or biological activity. While it is commercially available from suppliers for research and development purposes, it has not yet been the subject of focused academic or industrial investigation. aksci.comscribd.com

This absence of specific data presents both a challenge and an opportunity. The challenge lies in the complete lack of established biological profiles or optimized synthetic routes. However, the opportunity is significant. Given the proven therapeutic potential of the 2-aminobenzimidazole scaffold, This compound represents a novel chemical space. The specific methylation pattern at the 1- and 6-positions could confer unique properties, such as altered solubility, metabolic stability, or target-binding affinity, compared to other well-studied derivatives.

Future research should be directed towards the following underexplored facets:

Novel Synthetic Methodologies: Developing efficient and scalable synthesis protocols for this specific isomer.

Physicochemical Characterization: Thoroughly documenting its spectral, physical, and chemical properties.

Biological Screening: Evaluating its activity against a broad range of biological targets, particularly protein kinases, microbial strains, and cancer cell lines, to uncover any potential therapeutic applications.

The study of This compound is essentially a blank slate, offering a fertile ground for discovery in medicinal chemistry and chemical biology. Its structural relationship to a class of highly successful pharmaceutical compounds suggests that it is a worthy candidate for in-depth scientific investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dimethylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-3-4-7-8(5-6)12(2)9(10)11-7/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVNSURHLFNUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101289660
Record name 1,6-Dimethyl-1H-benzimidazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945023-34-7
Record name 1,6-Dimethyl-1H-benzimidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945023-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dimethyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1,6-Dimethyl-1H-benzo[d]imidazol-2-amine

Traditional methods for the synthesis of the benzimidazole (B57391) framework, which can be adapted for this compound, often rely on classical condensation and cyclization reactions.

A primary and widely utilized method for constructing the benzimidazole ring system is the condensation reaction between an o-phenylenediamine (B120857) derivative and a one-carbon electrophile, such as an aldehyde or a carboxylic acid and its derivatives. nih.govrsc.orgnih.gov For the synthesis of a 2-aminobenzimidazole (B67599), a common precursor is cyanamide. researchgate.net The general reaction involves the condensation of an appropriately substituted o-phenylenediamine with a reagent that will provide the C2-amino group.

The synthesis of 2-aminobenzimidazoles can be achieved through the cyclodesulfurization of a pre-formed thiourea (B124793). symbiosisonlinepublishing.com However, this method often requires heating and long reaction times, and historically used hazardous reagents like mercury(II) oxide or methyl iodide. symbiosisonlinepublishing.com A more direct approach involves the reaction of o-phenylenediamines with cyanogen (B1215507) bromide, though this reagent is highly toxic. acs.org

More contemporary approaches utilize multicomponent reactions. For instance, a three-component reaction of 2-aminobenzimidazole, dimedone, and an aldehyde can be catalyzed by carboxymethyl cellulose (B213188) in a solvent-free system. researchgate.net While not a direct synthesis of the target molecule, this illustrates the versatility of condensation reactions in building complex molecules from the benzimidazole core.

Table 1: Comparison of Reagents for Benzimidazole Synthesis via Condensation
Reagent for C2 PositionStarting MaterialGeneral ConditionsKey Features/Drawbacks
Aldehydeso-PhenylenediaminesOften requires an oxidizing agent and/or catalyst. nih.govorganic-chemistry.orgVersatile for 2-substituted benzimidazoles; may require harsh oxidants.
Carboxylic Acidso-PhenylenediaminesRequires harsh dehydrating conditions (e.g., strong acids). nih.govDirect but often requires high temperatures and strong acids.
Cyanamideo-PhenylenediaminesTypically involves a cyclization step. researchgate.netDirect route to 2-aminobenzimidazoles.
Thioureaso-PhenylenediaminesCyclodesulfurization often requires heat and desulfurizing agents. symbiosisonlinepublishing.comPre-formation of thiourea needed; can involve toxic reagents.

To achieve the 1,6-dimethyl substitution pattern, specific methylation strategies are necessary. The synthesis would likely start from a precursor such as 4-methyl-1,2-phenylenediamine. The methylation of the nitrogen atom at the 1-position can be a challenging step due to the potential for methylation at both nitrogen atoms of the benzimidazole ring.

Selective mono-N-methylation of amines can be achieved using methanol (B129727) as a methylating agent over heterogeneous catalysts like supported nickel nanoparticles. rsc.org This approach offers a sustainable method for introducing a methyl group onto a nitrogen atom. The N-methylation of a benzimidazole precursor would likely proceed after the formation of the core ring structure. For instance, N-methylation of norbelladine (B1215549) derivatives has been successfully carried out as a final step in a synthetic sequence. uqtr.ca

Cyclization is the key step in forming the benzimidazole ring. This can be achieved through various methods. One approach involves the intramolecular cyclization of N-(2-iodoaryl)benzamidines, which can proceed in water without the need for an additional catalyst. chemmethod.com Another method describes the phosphorus oxychloride-mediated cyclization of (2-aminophenyl)urea (B1234191) substrates to form 2-aminobenzimidazoles in good yields. nih.gov

Copper-catalyzed cascade addition and cyclization of o-haloanilines and carbodiimides present an efficient route to 2-aminobenzimidazole derivatives. acs.org Radical cyclization methods have also been reported for the annulation of the benzimidazole moiety. nih.gov These techniques highlight the diversity of chemical transformations that can be employed to construct the benzimidazole core.

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jrtdd.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rjptonline.orgsciforum.net The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. nih.govarkat-usa.org

The synthesis of benzimidazole derivatives has been successfully achieved using microwave assistance. For example, the condensation of o-phenylenediamine with aldehydes or carboxylic acids can be efficiently carried out under microwave irradiation, sometimes in the absence of a solvent or on a solid support. scispace.comresearchgate.net This methodology offers a rapid and efficient route to the benzimidazole core, which is advantageous for the synthesis of compounds like this compound. rjptonline.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazoles
ParameterConventional HeatingMicrowave Irradiation
Reaction TimeHours to days symbiosisonlinepublishing.comMinutes arkat-usa.org
Energy ConsumptionHigherLower
YieldsOften moderateGenerally higher arkat-usa.org
Solvent UseOften requires high-boiling point solventsCan be performed solvent-free or in green solvents chemmethod.comarkat-usa.org

The use of catalysts is central to modern organic synthesis, offering pathways with lower activation energies and higher selectivity. For benzimidazole synthesis, a variety of catalysts have been explored to improve efficiency and adhere to green chemistry principles.

Recent research has focused on the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused. Zinc sulfide (B99878) (ZnS) nanoparticles have been shown to be an effective catalyst for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes. ajgreenchem.com Similarly, ZnO nanoparticles have been used for the cyclocondensation of substituted aromatic aldehydes and o-phenylenediamine, resulting in high yields and short reaction times. semanticscholar.org

Other catalytic systems include the use of magnetic nanoparticles supporting a hybrid catalyst for the one-pot synthesis of related fused benzimidazole structures in green solvents like water/ethanol. nih.gov Metal-free conditions have also been developed, for example, using visible light and a phenylthiourea (B91264) catalyst for the reductive cyclization of nitroaromatic substrates. nih.gov The development of such catalytic systems is crucial for the sustainable production of benzimidazole derivatives.

Catalytic Methodologies for Enhanced Reaction Efficiency

Metal-Catalyzed Coupling Reactions (e.g., Copper-Promoted)

Copper-catalyzed reactions have emerged as a powerful tool for the formation of C-N bonds in the synthesis of N-heterocycles, including 2-aminobenzimidazoles. These methods often involve the coupling of an o-haloaniline derivative with a nitrogen source. For instance, a general and efficient copper-catalyzed cascade reaction has been developed for the synthesis of 2-aminobenzimidazole derivatives from o-haloanilines and carbodiimides. This domino reaction, typically catalyzed by a copper(I) source in the presence of a base, proceeds in good to excellent yields. The versatility of this method allows for the use of various substituted o-haloanilines and both symmetrical and unsymmetrical carbodiimides, offering a viable pathway to this compound by selecting the appropriately substituted precursors.

Another copper-promoted approach involves a one-pot domino C–N cross-coupling reaction to generate 2-arylaminobenzimidazoles. This process can start from readily available thiourea and involves a copper-based desulfurization/nucleophilic substitution followed by intra- and intermolecular C-N cross-coupling reactions. The use of copper catalysts is advantageous due to their low cost, air stability, and environmental acceptability, making these methods practical for organic synthesis. nih.gov

Nanocatalyst Applications in Benzimidazole Synthesis

In recent years, the application of nanocatalysts has gained significant traction in organic synthesis due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Various nanoparticles have been employed for the synthesis of benzimidazole derivatives. For example, zinc oxide (ZnO) nanoparticles have been utilized as an efficient, recyclable catalyst for the cyclocondensation of o-phenylenediamines with aromatic aldehydes to afford 2-substituted-1H-benzimidazoles. nih.gov The reaction typically proceeds under mild conditions with high yields and shorter reaction times compared to conventional methods.

Similarly, tin(IV) oxide (SnO2) nanoparticles have been shown to effectively catalyze the cyclo-condensation of 1,2-phenylenediamine with aldehydes, yielding mono- and di-substituted benzimidazole derivatives. researchgate.net This method is characterized by its operational simplicity, mild reaction conditions, and the ability to recycle and reuse the catalyst. The synthesis of this compound can be envisioned through the selection of the corresponding N-methyl-5-methyl-1,2-phenylenediamine and an appropriate reagent to install the 2-amino group, facilitated by a suitable nanocatalyst.

Derivatization Strategies and Chemical Reactivity of the this compound Scaffold

The presence of a reactive primary amine group at the 2-position of the this compound scaffold makes it a versatile building block for the synthesis of a wide array of derivatives. These derivatization strategies allow for the modification of the compound's physicochemical properties and the introduction of new functionalities.

Synthesis of Schiff Base Derivatives

The reaction of the primary amino group of 2-aminobenzimidazoles with aldehydes or ketones provides a straightforward route to the synthesis of Schiff bases (imines). This condensation reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. ajgreenchem.com The resulting Schiff bases are valuable intermediates in organic synthesis and have been shown to possess a range of biological activities. For this compound, reaction with various aromatic and heteroaromatic aldehydes would yield a library of novel Schiff base derivatives, each with unique structural and electronic properties.

Table 1: Representative Schiff Base Synthesis from 2-Aminobenzimidazoles

Amine ReactantAldehyde/KetoneProductReference
2-AminobenzimidazoleSalicylaldehyde2-(((1H-benzo[d]imidazol-2-yl)imino)methyl)phenol researchgate.net
2-Aminobenzimidazole4-NitrobenzaldehydeN-(4-nitrobenzylidene)-1H-benzo[d]imidazol-2-amine researchgate.net
2-AminobenzothiazoleVarious aldehydesBenzothiazole Schiff bases connectjournals.com

This table presents generalized reactions for the formation of Schiff bases from related heterocyclic amines, illustrating the expected reactivity of this compound.

Formation of Benzimidazole-Thiadiazole Hybrids

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery. The 1,3,4-thiadiazole (B1197879) ring is a well-known heterocyclic system with diverse biological activities. Hybrid molecules incorporating both the benzimidazole and thiadiazole moieties can be synthesized from 2-aminobenzimidazole derivatives. A common synthetic route involves the reaction of a 2-aminobenzimidazole with carbon disulfide to form a dithiocarbamate (B8719985) intermediate, which can then be cyclized with a suitable reagent to yield the thiadiazole ring. Alternatively, the amino group can be acylated, converted to a thiosemicarbazide, and then cyclized to form the 1,3,4-thiadiazole ring. These strategies can be applied to this compound to generate novel hybrid compounds for further investigation.

Development of Bis-benzimidazole Derivatives

Bis-benzimidazoles are a class of compounds characterized by the presence of two benzimidazole units linked together. These molecules have attracted considerable interest due to their unique DNA-binding properties and potential therapeutic applications. The synthesis of bis-benzimidazoles can be achieved by condensing a diamine with two equivalents of a suitable carboxylic acid or aldehyde, or by coupling two pre-formed benzimidazole units. For instance, the condensation of o-phenylenediamine derivatives with dicarboxylic acids or dialdehydes can lead to the formation of symmetrically linked bis-benzimidazoles. mdpi.com Using this compound as a building block, it is conceivable to synthesize unsymmetrical bis-benzimidazole derivatives by coupling it to another benzimidazole moiety through a suitable linker, or to create symmetrical dimers through reactions involving the amino group. dergipark.org.tr

Nucleophilic Substitution Reactions Involving the Amine Functionality

The primary amino group of this compound is nucleophilic and can readily participate in a variety of nucleophilic substitution reactions. researchgate.net This reactivity allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole ring. For example, acylation with acid chlorides or anhydrides would yield the corresponding amides. Alkylation with alkyl halides can introduce alkyl chains, although care must be taken to control the degree of alkylation. Furthermore, the amino group can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea derivatives, respectively. These reactions provide a versatile platform for the synthesis of a diverse library of derivatives from the this compound scaffold.

Mannich Reactions and Carbon-Carbon Bond Formation

The Mannich reaction is a powerful and versatile method for the aminomethylation and formation of carbon-carbon bonds. chitkara.edu.inchitkara.edu.in It is a three-component condensation reaction that typically involves a compound with an active hydrogen atom, a non-enolizable aldehyde (commonly formaldehyde), and a primary or secondary amine. researchgate.net This reaction leads to the formation of β-amino carbonyl compounds, known as Mannich bases, which are valuable intermediates in organic synthesis. chitkara.edu.in

In the context of the benzimidazole scaffold, the N-H of the imidazole (B134444) ring is often the active hydrogen site. For 2-substituted benzimidazoles, the Mannich reaction generally proceeds via aminomethylation at the N1 position. nih.gov The general procedure involves refluxing the 2-substituted benzimidazole with formaldehyde (B43269) and a suitable secondary amine, such as diethylamine, piperidine, or morpholine, in a solvent like ethanol. nih.govasianpubs.org

For this compound, the N1 position is already substituted with a methyl group. Therefore, Mannich-type reactivity would likely involve the exocyclic 2-amino group. However, direct evidence for this specific substrate is not prevalent in the literature. The reactivity can be inferred from the general behavior of 2-aminobenzimidazole derivatives.

Below is a table summarizing typical Mannich reactions performed on the general 2-substituted benzimidazole core, which illustrates the potential transformations.

2-Substituted BenzimidazoleAmineConditionsProduct StructureRef
2-Substituted BenzimidazoleSecondary Amine (e.g., Diethylamine)Formaldehyde, Ethanol, Reflux 8h1-(Dialkylaminomethyl)-2-substituted-benzimidazole nih.gov
2-[(2,4 dinitrophenyl)sulphanyl]-1H-benzimidazoleSecondary Amine (e.g., Piperazino, Morpholino)Paraformaldehyde, Conc. HCl, Ethanol1-[(Substituted)aminomethyl]-2-[(2,4-dinitrophenyl)sulphanyl]-1H-benzimidazole chitkara.edu.in

Beyond classical Mannich reactions, other modern techniques for carbon-carbon bond formation have been applied to the benzimidazole core, primarily focusing on C-H activation at the C2 position. While the target compound is a 2-amino derivative, these methods highlight the potential for direct functionalization of the heterocyclic ring to introduce alkyl or allyl groups, further expanding its structural diversity. nih.govnih.gov

Acylation and Alkylation Reactions for Structural Diversification

Acylation and alkylation are fundamental reactions for modifying the 2-aminobenzimidazole scaffold, enabling the introduction of a vast array of functional groups. These transformations can alter the molecule's physicochemical properties and are essential for structural diversification.

Acylation of 2-aminobenzimidazoles presents a challenge in selectivity due to the presence of multiple nucleophilic sites: the two imidazole nitrogens (N1 and N3) and the exocyclic 2-amino group. acs.org In the case of this compound, the potential reaction sites are the 2-amino group and the N3 nitrogen. The outcome of the reaction is highly dependent on the reagents and conditions employed.

Selective acylation at the desired nitrogen is crucial for synthesizing specific isomers. For instance, process development for certain complex molecules has centered on achieving highly selective acylation at the exocyclic amino group over the imidazole ring nitrogen. acs.org Coupling agents like 1,1'-Carbonyldiimidazole (CDI) in the presence of 1-Hydroxybenzotriazole (HOBT) have been optimized to favor the formation of the desired amide by reacting at the exocyclic amine. acs.org

The following table details examples of selective acylation on a 2-aminobenzimidazole analogue.

SubstrateAcylating Agent / ConditionsSite of AcylationProduct TypeRef
2-Aminobenzimidazole analogueAcid ChlorideN3 (initially, unstable)N3-acylated intermediate acs.org
2-Aminobenzimidazole analogueCarboxylic Acid, CDI, HOBT, 1,4-Dioxane, 98°CExocyclic 2-Amino2-Acylamino-benzimidazole acs.org
2-AminobenzimidazolesPhenylacetic acids, CuBr, PyridineN1N-Acyl-benzimidazole rsc.org

Alkylation reactions on 2-aminobenzimidazoles also require careful control to achieve regioselectivity. The nucleophilic centers can all potentially react with alkylating agents. For this compound, with the N1 position blocked, alkylation can occur at the N3 position, leading to a positively charged benzimidazolium salt, or at the exocyclic 2-amino group.

General methods for N-alkylation of the benzimidazole ring involve the use of alkyl halides with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). researchgate.netnih.gov The choice of catalyst and reaction conditions can direct the substitution to a specific nitrogen atom. Landmark studies have shown that catalyst-controlled chemoselective N-arylation (a related transformation) is possible. A palladium-catalyzed method selectively yields arylation on the exocyclic 2-amino group, whereas a copper-catalyzed procedure favors arylation at the N1 position of the imidazole ring. nih.gov This principle of catalyst control is pivotal for the strategic diversification of these molecules.

The table below summarizes outcomes of alkylation and arylation on the 2-aminobenzimidazole scaffold.

SubstrateReagent / CatalystSite of Alkylation/ArylationProduct TypeRef
2-AminobenzimidazoleBromobenzene / Pd₂(dba)₃, Ligand, K₃PO₄Exocyclic 2-Amino2-(Phenylamino)benzimidazole nih.gov
2-AminobenzimidazoleIodobenzene / CuI, Ligand, K₃PO₄Imidazole N11-Phenyl-1H-benzo[d]imidazol-2-amine nih.gov
5,6-DimethylbenzimidazoleBenzyl chloromethyl ether (BOM-Cl) / NaH, DMFImidazole N11-((Benzyloxy)methyl)-5,6-dimethyl-1H-benzo[d]imidazole nih.gov

These synthetic methodologies underscore the versatility of the 2-aminobenzimidazole core, and by extension this compound, as a template for generating a wide range of structurally diverse compounds.

Spectroscopic and Advanced Structural Characterization Techniques

Chromatographic Techniques for Compound Purity Assessment and Isolation (e.g., TLC, LC-MS)

Information is available for related benzimidazole (B57391) derivatives, but in adherence to the strict focus on 1,6-Dimethyl-1H-benzo[d]imidazol-2-amine, data from other compounds cannot be substituted. Further experimental investigation would be required to determine the characteristic analytical data for this compound.

UV-Visible Absorption Spectroscopy for Electronic Structure Probing

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a pivotal technique for investigating the electronic structure of molecules. It provides insights into the electronic transitions between different energy levels within a compound upon absorption of ultraviolet or visible light. For benzimidazole derivatives, UV-Vis spectra are characteristically influenced by the π-electron system of the fused benzene (B151609) and imidazole (B134444) rings.

The π → π* transitions typically occur at shorter wavelengths with high molar absorptivity and originate from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, which are generally of lower energy and intensity, involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on a nitrogen atom) to an antibonding π* orbital.

Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be used to predict the electronic absorption spectra of such compounds. These computational methods help in assigning the observed absorption bands to specific electronic transitions and understanding the influence of substituents on the electronic structure. For instance, the introduction of methyl and amine groups on the benzimidazole core, as in this compound, is expected to cause shifts in the absorption maxima (λmax) compared to the parent benzimidazole. The auxochromic amine group (-NH2) and the hyperchromic methyl groups (-CH3) would likely lead to a bathochromic (red) shift and an increase in absorption intensity.

In related research on other benzimidazole derivatives, spectroscopic data is often presented in tabular format, detailing the absorption maxima and molar extinction coefficients in various solvents. This data is crucial for understanding solvatochromic effects, where the polarity of the solvent can influence the electronic transitions.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations on 1,6-Dimethyl-1H-benzo[d]imidazol-2-amine and its Analogues

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. These methods, often employing Density Functional Theory (DFT), provide insights that are complementary to experimental findings.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability, with a larger gap suggesting higher stability and lower reactivity. For a molecule like this compound, this analysis would reveal its kinetic stability and electronic transition properties.

Mulliken charge analysis provides a method for estimating the partial atomic charges in a molecule, offering a picture of the charge distribution. Natural Bond Orbital (NBO) analysis provides a more detailed description of the bonding and electronic structure, including the delocalization of electron density and hyperconjugative interactions. For this compound, these analyses would identify the charge on each atom and the nature of the chemical bonds, which is vital for understanding its reactivity and interaction sites.

The Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. An MESP map of this compound would highlight the areas most likely to be involved in electrostatic interactions, guiding the understanding of its binding behavior with biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode of a ligand (like this compound) to the active site of a target protein. The simulation provides insights into the binding affinity, key interacting amino acid residues, and the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Such a study would be instrumental in hypothesizing the potential biological targets of this compound and the molecular basis for its activity.

Prediction of Binding Affinities and Molecular Interactions with Receptors and Enzymes

Computational studies, particularly molecular docking, are pivotal in predicting how this compound might interact with the binding sites of receptors and enzymes. These studies can estimate the binding affinity and elucidate the specific molecular interactions that stabilize the ligand-protein complex.

Research on closely related benzimidazole (B57391) derivatives has highlighted the significance of the substitution pattern on the benzimidazole core for molecular recognition. For instance, studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have identified the GABA-A receptor as a potential target. nih.govacs.org In these computational experiments, the position of a methyl group on the benzimidazole ring was found to be a critical determinant of binding affinity. nih.gov Specifically, the presence of a methyl group at the 6-position, as in the core structure of this compound, is suggested to be advantageous for molecular recognition at the α1/γ2 interface of the GABA-A receptor. nih.govacs.org

Molecular docking simulations of a 6-methylbenzimidazole analogue demonstrated an orientation within the allosteric binding site similar to that of zolpidem, a known modulator of the GABA-A receptor. nih.gov This favorable orientation allows for the formation of crucial hydrogen bond interactions. The predicted binding affinities for a series of compounds bearing the 6-methyl-1H-benzo[d]imidazole scaffold for the GABA-A receptor have been reported with pKi values ranging from 5.1 to 5.53. nih.gov This suggests that this compound could exhibit a comparable affinity for this receptor.

The predicted interactions for a 6-methyl analogue at the GABA-A receptor binding site include key hydrogen bonds with αHis102 of the α1-subunit and γSer206 of the γ2-subunit. nih.gov These interactions are crucial for anchoring the ligand within the binding pocket. In contrast, placing the methyl group at the 5-position of the benzimidazole ring was found to cause a steric hindrance, leading to a flip in the molecule's orientation and a subsequent loss of these critical interactions, thereby abolishing binding affinity. nih.govacs.org This underscores the importance of the substitution pattern, suggesting that the 6-methyl configuration in this compound is a key feature for potential activity at the GABA-A receptor.

Compound AnalogueTarget ReceptorPredicted Binding Affinity (pKi)Key Interacting Residues
6-methylbenzimidazole analogueGABA-A Receptor (α1/γ2 interface)5.1 - 5.53αHis102, γSer206

Analysis of Protein-Ligand Complex Stability and Hydrogen Bonding Networks

The stability of a protein-ligand complex is paramount for a sustained biological effect. This stability is often governed by a network of interactions, with hydrogen bonds playing a central role. For this compound, computational analyses can predict the nature and geometry of these hydrogen bonds.

As indicated by docking studies on a closely related 6-methylbenzimidazole analogue with the GABA-A receptor, specific hydrogen bonds are predicted to form, which are critical for the stability of the complex. nih.gov The interaction with αHis102 and γSer206 suggests a well-defined binding mode. nih.gov The amine group at the 2-position and the nitrogen atoms within the imidazole (B134444) ring of the benzimidazole core are potential hydrogen bond donors and acceptors, respectively.

The stability of such complexes is further maintained by a combination of other non-covalent interactions, including hydrophobic and van der Waals forces. The methyl groups of this compound can engage in favorable hydrophobic interactions with nonpolar residues within the binding pocket of a target protein. The aromatic benzimidazole ring itself can also participate in π-π stacking or CH-π interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the receptor. nih.gov

Compound MoietyPotential Hydrogen Bond InteractionReceptor Residue Example (GABA-A)
2-amino group (-NH2)DonorγSer206
Imidazole N-HDonorBackbone carbonyls
Imidazole NAcceptorαHis102

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Sampling

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the behavior of the complex over time. MD simulations can assess the stability of the predicted binding pose, explore the conformational flexibility of the ligand and the protein, and provide a more accurate estimation of binding free energies.

For benzimidazole derivatives, MD simulations have been employed to study the dynamic evolution of protein-ligand complexes. nih.gov A typical MD simulation of a benzimidazole derivative complexed with a receptor would be run for a duration sufficient to observe the stability of the interactions, often in the nanosecond range. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the complex. A stable complex is generally indicated by a low and converging RMSD value.

Furthermore, MD simulations allow for the analysis of the flexibility of different parts of the ligand and the protein through the calculation of the root-mean-square fluctuation (RMSF). This can highlight which residues of the protein are most affected by the binding of the ligand and which parts of the ligand are most mobile within the binding site. Conformational sampling during MD simulations can also reveal alternative binding modes or conformational changes that are not apparent from static docking studies.

In Silico Prediction of Pharmacokinetic Descriptors for Ligand Design (excluding ADME/Tox safety profiles)

In the early stages of drug design, in silico methods are widely used to predict the pharmacokinetic properties of a compound, which can influence its efficacy. These predictions can guide the design of new ligands with improved properties. For this compound, various molecular descriptors relevant to its pharmacokinetic profile can be calculated.

These descriptors include physicochemical properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are often used in conjunction with established rules, such as Lipinski's rule of five, to assess the "drug-likeness" of a molecule and its potential for good oral bioavailability.

Computational models can also predict properties related to a compound's absorption and distribution. For instance, permeability through biological membranes, such as the Caco-2 cell monolayer model for intestinal absorption and the blood-brain barrier (BBB) penetration, can be estimated. Plasma protein binding is another important parameter that can be predicted in silico, as it affects the free concentration of the drug available to interact with its target. While detailed ADME/Tox profiles are excluded here, these foundational pharmacokinetic descriptors are crucial for the initial assessment of a compound's potential. Studies on other benzimidazole derivatives have utilized such in silico predictions to evaluate their drug-like properties. nih.gov

Pharmacokinetic DescriptorPredicted PropertySignificance
Molecular WeightCalculated based on chemical formulaInfluences absorption and distribution
LogPPredicted lipophilicityAffects solubility, absorption, and membrane permeability
Topological Polar Surface Area (TPSA)Calculated based on polar atomsRelates to membrane permeability and oral bioavailability
Hydrogen Bond Donors/AcceptorsCounted from the molecular structureInfluences solubility and binding interactions
Caco-2 PermeabilityPredicted rate of passageIndicator of intestinal absorption
Blood-Brain Barrier (BBB) PermeabilityPredicted ability to cross the BBBRelevant for CNS-acting compounds

Mechanistic Insights into Biological Interactions and Activities in Vitro and Cellular Level

Enzyme Inhibition Mechanisms by 1,6-Dimethyl-1H-benzo[d]imidazol-2-amine and its Derivatives

The this compound core structure is a versatile scaffold that has been incorporated into various molecules to modulate the activity of several key enzymes. The following sections detail the mechanistic insights into these inhibitory actions.

Studies on Protein Kinase Inhibition

Derivatives of the benzimidazole (B57391) scaffold have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes. Overactivity of these enzymes is often implicated in diseases like cancer and neurodegenerative disorders.

One area of focus has been the inhibition of protein kinase CK1δ, a serine/threonine kinase involved in cell cycle regulation, DNA repair, and apoptosis. nih.gov A series of 2-amido-benzimidazole derivatives were designed as ATP-competitive inhibitors. nih.gov Molecular docking studies of these derivatives have elucidated the key interactions within the kinase's active site. For instance, a compound bearing a 5-cyano substituent on the benzimidazole ring demonstrated nanomolar potency, with an IC50 value of 98.6 nM. nih.gov

Furthermore, 1,6-disubstituted-1H-benzo[d]imidazol-2(3H)-one derivatives have been synthesized and evaluated for their inhibitory activity against PIM kinases, a family of proto-oncogenic serine/threonine kinases. koreascience.krkoreascience.kr Systematic structural modifications at the 1- and 6-positions of the benzo[d]imidazol-2-one core led to the discovery of pan-PIM inhibitors. koreascience.kr The unique proline residue in the hinge region of PIM kinases means that inhibitors typically form only one hydrogen bond, necessitating other interactions, such as with lysine (B10760008) at the ATP pocket, to achieve potent inhibition. koreascience.kr

Additionally, hybrid molecules incorporating the 1H-benzo[d]imidazole motif have been investigated as multi-kinase inhibitors. nih.gov For example, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides exhibited significant inhibitory activity against key kinases such as EGFR, HER2, and CDK2. nih.gov The most potent compounds in this series, 6h and 6i, demonstrated IC50 values comparable to established tyrosine kinase inhibitors. nih.gov

Table 1: Inhibition of Various Protein Kinases by Benzimidazole Derivatives

Derivative Class Target Kinase Key Findings Reference
2-amido-benzimidazoles CK1δ ATP-competitive inhibition; 5-cyano derivative showed an IC50 of 98.6 nM. nih.gov nih.gov
1,6-disubstituted-1H-benzo[d]imidazol-2(3H)-ones PIM Kinases Pan-PIM inhibition through interactions with the ATP pocket. koreascience.kr koreascience.krkoreascience.kr
Benzylidenebenzohydrazide Hybrids EGFR, HER2, CDK2 Multi-kinase inhibition with IC50 values in the low micromolar range. nih.gov nih.gov

Topoisomerase I Inhibition Assays and Mode of Action

Human topoisomerase I (Hu Topo I) is a vital enzyme in DNA replication and transcription, making it a key target for anticancer agents. nih.govacs.org Certain novel 1H-benzo[d]imidazole derivatives, referred to as BBZs, have been designed and synthesized to target this enzyme. nih.govacs.org

These bisbenzimidazole derivatives are known to be DNA minor groove-binding ligands (MGBLs), forming non-covalent interactions primarily within the AT-rich sequences of the DNA minor groove. nih.gov This binding interferes with DNA-mediated enzymatic processes, leading to the inhibition of cancer cell proliferation. nih.gov The mode of action involves the stabilization of the covalent complex between topoisomerase I and DNA, which ultimately leads to lethal DNA strand breaks. Topotecan, a known topoisomerase I inhibitor, acts as an uncompetitive inhibitor by binding to the enzyme-substrate complex. nih.govacs.org

In a study of novel BBZ derivatives, compound 12b was found to inhibit human topoisomerase I with an IC50 of 16 μM, a potency comparable to the well-known inhibitor camptothecin (B557342) (CPT). nih.govacs.org Molecular docking studies revealed that these compounds bind to the Hu Topo I-DNA complex with binding affinities ranging from -5.429 to -5.512 kcal/mol. researchgate.net For instance, compound 11a forms a hydrogen bond with Asp533 in the active site, complemented by hydrophobic and van der Waals interactions with surrounding residues. nih.gov These interactions prevent the relegation of the cleaved DNA strand, leading to cell cycle arrest in the G2/M phase. nih.govacs.org

Table 2: Topoisomerase I Inhibition by Benzimidazole Derivatives

Compound IC50 (Hu Topo I) Binding Affinity (kcal/mol) Key Interaction Reference
12b 16 μM -5.512 - nih.govacs.org
11a - -5.453 H-bond with Asp533 nih.gov
12a - -5.429 - researchgate.net

CYP51 (14-α Demethylase) Interaction and Inhibition Mechanisms

The enzyme 14-α demethylase (CYP51), a member of the cytochrome P450 superfamily, is a crucial enzyme in the biosynthesis of sterols in fungi and mammals. nih.gov Inhibition of this enzyme is a key mechanism for many antifungal drugs. Benzimidazole-1,2,4-triazole derivatives have been synthesized and investigated as potential antifungal agents targeting 14α-demethylase. researchgate.net

Acetylcholinesterase Inhibition Mechanisms (as applicable to derivatives)

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. physchemres.org Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. ajms.iqrdd.edu.iq Several derivatives of 1H-benzo[d]imidazole have been synthesized and evaluated for their AChE inhibitory activity. physchemres.orgajms.iqrdd.edu.iq

For instance, a series of N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-phenylmethanimine derivatives demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Molecular docking studies of these compounds have shown interactions with key residues in the active site of AChE, including both the catalytic and peripheral anionic sites. researchgate.net The benzimidazole core and the substituted phenyl ring contribute to these interactions through a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net In another study, a hybrid compound of benzimidazole and coumaric acid exhibited potent AChE inhibition, with a percentage of inhibition (95.386%) comparable to the standard drug galantamine. ajms.iqrdd.edu.iq

Table 3: Acetylcholinesterase Inhibition by Benzimidazole Derivatives

Derivative Class Target Enzyme Key Findings Reference
N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-phenylmethanimines AChE, BChE Significant dual inhibition with interactions at catalytic and peripheral sites. researchgate.net researchgate.net
Benzimidazole-coumaric acid hybrid AChE Potent inhibition (95.386%) comparable to galantamine. rdd.edu.iq ajms.iqrdd.edu.iq

Quorum Sensing Inhibition and Impact on Bacterial Virulence Gene Expression (e.g., PqsR Antagonism)

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates the expression of virulence factors. nih.gov The Pseudomonas quinolone signal (PQS) system in Pseudomonas aeruginosa is controlled by the transcriptional regulator PqsR. nih.govnih.gov Targeting PqsR is a promising anti-virulence strategy.

Derivatives of 1H-benzo[d]imidazole have been developed as potent PqsR antagonists. nih.govnih.gov A notable example is 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (compound 6f), which was identified through a hit-to-lead optimization process. nih.govnih.gov This compound inhibits the PqsR-controlled transcriptional reporter fusion in P. aeruginosa at submicromolar concentrations. nih.govnih.gov Mechanistically, these antagonists bind to the ligand-binding domain of PqsR, preventing the binding of its natural autoinducer molecules. This leads to a significant reduction in the production of virulence factors such as pyocyanin (B1662382) and 2-alkyl-4(1H)-quinolones. nih.gov X-ray crystallography of similar quinazolinone-based PqsR inhibitors has revealed that the carbonyl group of the inhibitor forms a key hydrogen bond with Thr265, while other parts of the molecule engage in hydrophobic interactions within the binding pocket. researchgate.net

Receptor Binding Affinity and Ligand-Receptor Interaction Mechanisms

The benzimidazole scaffold is also present in molecules designed to target specific receptors. For example, imidazodiazepines have been synthesized and evaluated for their selective binding to α5-containing GABAA receptors (GABAARs), which are implicated in cognitive and psychiatric disorders. nih.gov While not directly this compound, these studies highlight the potential of the broader imidazole-containing structures to interact with neurotransmitter receptors.

The binding affinity of these ligands is typically determined through radioligand binding assays. For instance, the affinity of novel imidazodiazepines for various receptor subtypes is assessed, and their selectivity is determined by comparing their Ki values. nih.gov These studies have shown that small structural modifications to the imidazodiazepine core can significantly impact subtype selectivity. nih.gov While specific binding data for this compound at various receptors is not extensively detailed in the provided context, the known interactions of its structural analogs suggest that it could be a valuable starting point for the design of receptor-targeted ligands.

Based on comprehensive searches of available scientific literature, there is no specific research data published on the compound “this compound” that addresses the detailed mechanistic questions outlined in your request. The required information concerning its specific interactions with nucleic acids—including intercalation, groove binding, thermal denaturation, detailed spectroscopic analysis, nuclease activity—and its influence on cellular pathways is not available in the public domain.

Scientific studies on DNA binding and cellular effects are typically conducted on more complex derivatives of the benzimidazole scaffold, often as part of larger molecules or metal complexes designed to have specific biological activities. The available research focuses on these more complex derivatives rather than the simple compound you specified.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to your detailed outline for “this compound” due to the absence of the necessary primary research findings.

Scientific literature extensively covers the biological activities of the broader class of 1H-benzo[d]imidazole derivatives, detailing their interactions with various cellular processes. However, specific mechanistic studies focusing solely on the compound This compound are not available in the currently accessible scientific literature.

Research on benzimidazole compounds often involves the synthesis and evaluation of a wide array of derivatives to explore their potential as therapeutic agents. These studies have revealed that modifications to the benzimidazole core structure can lead to a diverse range of biological activities, including the inhibition of cancer cell growth through various mechanisms.

General findings for the broader benzimidazole class include:

Impact on Cell Signaling Pathways: Certain benzimidazole derivatives have been shown to interfere with critical cell signaling pathways involved in cell proliferation, survival, and differentiation. This can include the inhibition of various kinases, which are key regulators of these pathways.

Mechanisms of Cellular Growth Inhibition: The antitumor effects of some benzimidazole compounds are attributed to their ability to inhibit enzymes crucial for cell division, such as topoisomerases, or to interact with DNA, leading to a halt in replication and transcription.

Cell Cycle Perturbations: A common outcome of treatment with bioactive benzimidazole derivatives is the arrest of the cell cycle at different phases (e.g., G1, S, or G2/M). This prevents cancer cells from completing the division process, ultimately leading to cell death.

While these findings highlight the potential for compounds within the benzimidazole family to exhibit significant biological effects, detailed investigations into the specific mechanisms of action for This compound —including its impact on cell signaling, growth inhibition, and the cell cycle at a molecular level—have not been specifically reported. Therefore, an article detailing these aspects for this particular compound cannot be generated at this time.

Structure Activity Relationship Sar Studies of 1,6 Dimethyl 1h Benzo D Imidazol 2 Amine Derivatives

Influence of Substituent Position and Electronic Properties on Biological Activity Profiles

The biological activity of benzimidazole (B57391) derivatives is highly sensitive to the electronic nature and position of substituents on the core structure. The N-1, C-2, C-5, and C-6 positions are particularly important for modulating pharmacological effects. nih.gov Studies on related scaffolds, such as 2-phenyl-1H-benzo[d]imidazole derivatives designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), provide a valuable model for understanding these influences. nih.gov

In one such study, a 1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl moiety served as the core. The introduction of various substituents on a C-2 phenyl ring allowed for a systematic investigation of electronic effects. The parent compound with an amino group on the phenyl ring (an electron-donating group) showed good inhibitory activity. nih.gov Further modifications to this amino group, such as acylation with different moieties, significantly altered the activity. For instance, adding a cyclohexanecarboxamide (B73365) group led to a highly potent derivative, compound 33 (N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide), with an IC50 of 1.65 µM against 17β-HSD10. nih.gov

The electronic properties of substituents on the benzimidazole ring itself are also critical. For example, in other classes of benzimidazoles, the presence of electron-withdrawing groups like nitro or chloro moieties at the C-5 and C-6 positions has been shown to enhance antimicrobial or anticancer activity. nih.govnih.gov Conversely, electron-donating groups can also potentiate activity depending on the specific biological target. This highlights that the optimal electronic configuration is target-dependent. For the 1,6-dimethyl scaffold, the inherent electron-donating nature of the methyl groups already influences the electron density of the ring system, which is then further modulated by additional substituents to achieve desired biological outcomes.

Compound IDModification on 2-Phenyl Ring17β-HSD10 Inhibition (%) at 5 µM17β-HSD10 IC50 (µM)Reference
H14-Amino54.85 ± 5.71- nih.gov
84-(3-Ethylureido)66.41 ± 1.25- nih.gov
174-Acetamido50.13 ± 3.48- nih.gov
264-(Cyclohex-1-enecarboxamido)75.14 ± 4.12- nih.gov
334-Cyclohexanecarboxamido (on 1,4,6-trimethyl core)-1.65 ± 0.55 nih.gov

Impact of Steric Hindrance and Conformational Flexibility on Receptor/Enzyme Binding

Steric factors and the ability of a molecule to adopt a favorable conformation within a biological target's binding site are paramount for high-affinity interactions. nih.gov The size, shape, and flexibility of substituents on the 1,6-Dimethyl-1H-benzo[d]imidazol-2-amine scaffold can either promote or hinder binding.

SAR studies on benzimidazole-4-carboxamides have shown that the presence of a bulky substituent on the basic nitrogen atom is crucial for high affinity and selectivity for 5-HT4 receptors. nih.gov This suggests that specific pockets within a receptor site can accommodate larger groups, and filling these pockets can lead to enhanced potency. This principle is evident in the development of 17β-HSD10 inhibitors, where rational design was used to explore a hydrophobic cavity within the enzyme's active site adjacent to the primary binding location. nih.gov The introduction of a cyclohexyl group, as seen in the potent inhibitor 33 , was designed to occupy this hydrophobic space, thereby increasing the interaction with the enzyme and improving inhibitory efficacy. nih.gov

Conversely, excessive steric bulk can also lead to a loss of activity by preventing the ligand from fitting into the binding pocket. The balance between introducing sterically favorable groups and avoiding negative steric clashes is a key challenge in ligand design. Conformational flexibility, conferred by rotatable bonds in a substituent, allows a ligand to adapt its shape to match the topology of the binding site. nih.gov However, highly flexible molecules can have a high entropic penalty upon binding, which can decrease affinity. Therefore, a degree of conformational rigidity in the active conformation is often beneficial. The rigid nature of the benzimidazole core provides a stable anchor, while controlled flexibility in its substituents allows for optimal positioning and interaction with the target. epa.gov

Stereochemical Considerations in Mechanistic Biological Interactions

Biological systems, composed of chiral macromolecules like proteins and nucleic acids, often exhibit a high degree of stereoselectivity when interacting with chiral drugs. nih.gov Consequently, the enantiomers of a chiral molecule can have significantly different pharmacological activities, potencies, and metabolic profiles. While the parent this compound is achiral, the introduction of a chiral center in its derivatives can have profound implications for their biological interactions.

The benzimidazole scaffold is a valuable platform for the development of chiral ligands and catalysts due to its rigid backbone and hydrogen bonding capabilities. epa.govresearchgate.net A chiral center can be introduced, for example, on a substituent at the C-2 position. The different spatial arrangement of atoms in each stereoisomer dictates how it can interact with the three-dimensional architecture of a receptor or enzyme active site. One enantiomer may fit perfectly, leading to the desired biological response, while the other may bind weakly or not at all. nih.gov

For instance, studies on (S)-2-(α-hydroxyethyl)benzimidazole, which features a chiral center directly attached to the heterocycle, demonstrate the importance of stereochemistry in this class of compounds. researchgate.net Although specific stereochemical studies on derivatives of this compound are not extensively documented in the reviewed literature, it is a critical principle in SAR that must be considered during the design of new, more complex analogues. The development of a single-enantiomer drug can lead to a more specific biological effect and an improved therapeutic index.

Pharmacophore Modeling and Rational Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological activity. dovepress.comdergipark.org.tr For benzimidazole derivatives, pharmacophore models typically highlight key features such as hydrogen bond donors (e.g., the N-H of the imidazole (B134444) ring or the 2-amino group), hydrogen bond acceptors (e.g., the pyridine-type nitrogen at N-3), hydrophobic regions, and aromatic rings that engage in π-π stacking interactions. researchgate.net

The rational design of novel benzimidazole derivatives often begins with an analysis of the target's binding site or a set of known active ligands. dergipark.org.tr In the case of the 17β-HSD10 inhibitors, the design was structure-based, utilizing the crystal structure of the enzyme to analyze the binding mode of an initial hit compound. nih.gov This analysis revealed key hydrogen bonding interactions and the presence of a nearby hydrophobic cavity, which guided the synthesis of new derivatives with improved potency. nih.gov

Computational molecular modeling of 2-aminobenzimidazole (B67599) derivatives has been used to design analogues with potential hypoglycaemic activity by assessing their binding affinity for targets like alpha-glucosidase and PPARγ. researchgate.net Similarly, the design of BRAF inhibitors involved creating 1-substituted-5,6-dichlorobenzimidazole derivatives intended to occupy the ATP binding pocket and extend into an allosteric hydrophobic region. Molecular dynamics simulations were then used to validate the design strategy. nih.gov These approaches exemplify how pharmacophore modeling and rational design principles are applied to optimize the interactions between this compound derivatives and their biological targets, leading to the development of more potent and selective agents.

Comparative Biological Activity Analysis with Structurally Similar Benzimidazole Derivatives

The methylation pattern on the benzimidazole ring is a key determinant of activity. The N-1 methyl group prevents the formation of certain hydrogen bonds but also increases lipophilicity, which can affect cell permeability and binding to hydrophobic pockets. Comparing the 1,6-dimethyl scaffold to its non-methylated or 1-H tautomeric counterparts often reveals significant differences in potency and selectivity. For example, in a series of anticancer benzimidazoles, specific N-alkylation was found to be critical for potent activity against certain cell lines. nih.gov

The substituent at the C-2 position is arguably the most critical for defining the class of activity. The 2-amino group, as seen in the title compound, is an absolute requirement for the activity of novel inhibitors of TRPC4 and TRPC5 channels. nih.gov In contrast, replacing the 2-amino group with a 2-phenyl group, as in the 17β-HSD10 inhibitors, directs the activity towards a completely different target. nih.gov Furthermore, benzimidazoles with a 2-mercapto group or other heterocyclic rings at the C-2 position exhibit distinct biological profiles, including antifungal or antiprotozoal activities. researchgate.netrsc.org

Finally, substituents on the benzene (B151609) ring (C-4, C-5, C-6, C-7) fine-tune the activity. The C-6 methyl group in the title compound influences the electronic and steric properties. Comparing its derivatives to analogues with different C-6 substituents, such as a chloro or nitro group, often reveals dramatic shifts in potency. For instance, compound 19 from a separate study, a 2-substituted benzimidazole with an electron-withdrawing group, showed potent antifungal activity with a MIC of 3.1 µM against A. niger. nih.gov This contrasts with the anticancer activity observed for the trimethylated compound 33 . nih.gov This comparative analysis underscores that the unique combination of substituents in this compound derivatives defines their specific therapeutic potential.

Compound ClassKey Structural FeaturesPrimary Biological Target/ActivityExample PotencyReference
1,4,6-Trimethyl-2-phenyl-benzimidazoleN-1, C-4, C-6 Methylation; C-2 PhenylAnticancer (17β-HSD10 Inhibition)IC50 = 1.65 µM nih.gov
2-AminobenzimidazoleC-2 Amino; Unsubstituted CoreTRPC4/5 Channel Inhibition- nih.gov
N-Acylated-2-Schiff base-benzimidazoleC-2 Arylideneamino; N-1 AcylationAntifungal (A. niger)MIC = 3.1 µM nih.gov
5,6-Dichloro-benzimidazoleC-5, C-6 Dichloro; N-1 SubstitutionAnticancer (BRAF Inhibition)IC50 = 1.72 µM nih.gov

Emerging Research Applications in Chemical Biology and Materials Science

Potential in Agricultural Chemical Development: Exploration as Fungicides and Bactericides

The benzimidazole (B57391) scaffold is a well-established pharmacophore in the development of antimicrobial agents. While specific research on the fungicidal and bactericidal properties of 1,6-Dimethyl-1H-benzo[d]imidazol-2-amine is not extensively documented, the broader class of benzimidazole derivatives has shown significant promise in agricultural applications. These compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anthelmintic effects.

The investigation into hybrid molecules incorporating the benzimidazole nucleus has yielded compounds with notable antimicrobial properties. For instance, studies on 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one and its S-alkyl derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans. semanticscholar.orgresearchgate.net These findings suggest that the benzimidazole moiety is a valuable component in the design of new antimicrobial agents. The mechanism of action for many benzimidazole-based fungicides involves the disruption of microtubule assembly in fungal cells.

Furthermore, various 2-substituted benzimidazole derivatives have been synthesized and evaluated for their antimicrobial efficacy. orientjchem.org The structural similarity of this compound to these active compounds suggests its potential as a candidate for development into a novel fungicide or bactericide for crop protection. The continued exploration of benzimidazole derivatives is driven by the need for new compounds to combat the growing issue of microbial resistance to existing treatments. mdpi.com

Role in Advanced Materials Synthesis through Coordination Chemistry with Metal Centers

In the realm of materials science, the nitrogen-containing heterocyclic structure of this compound makes it an excellent candidate as a ligand for the synthesis of coordination complexes and metal-organic frameworks (MOFs). The imidazole (B134444) and amine nitrogen atoms can act as donor sites, coordinating with various metal centers. This coordination ability is fundamental to the construction of advanced materials with tailored electronic, magnetic, and optical properties.

The coordination chemistry of benzimidazole derivatives with transition metals has been a subject of considerable interest. jocpr.com These ligands can coordinate to metal ions in a monodentate or bidentate fashion, leading to the formation of complexes with diverse geometries, such as tetrahedral and square planar. jocpr.comresearchgate.net For example, novel monodentate 2-substituted benzimidazole ligands have been used to prepare non-chelated complexes with Cu(II) and Ni(II). jocpr.com

The synthesis of MOFs using organic linkers containing imidazole rings has been shown to produce materials with high porosity and stability, which are desirable for applications such as gas storage and separation. mdpi.com Specifically, 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (B151609) has been utilized as an organic linker to create novel MOFs with Al, Cr, and Cu. mdpi.com The structural attributes of this compound suggest its suitability for similar applications, potentially leading to the creation of new functional materials. The introduction of imidazole functional groups into covalent organic frameworks (COFs) has also been shown to enhance their luminescent properties, opening avenues for the development of high-performance optoelectronic devices and sensors. acs.org

Development as Chemical Probes for Investigating Biological Systems

The benzimidazole scaffold is isostructural with naturally occurring nucleotides, allowing its derivatives to interact with various biomolecules. researchgate.net This property makes them promising candidates for the development of chemical probes to investigate complex biological systems. These probes can be designed to bind to specific targets, such as enzymes or nucleic acids, enabling the study of their function and role in cellular processes.

Benzimidazole derivatives have been explored as positive allosteric modulators of GABA-A receptors, indicating their potential to probe neurological functions. nih.gov The ability of these compounds to be structurally modified allows for the fine-tuning of their binding affinity and selectivity, which is a crucial aspect of chemical probe design.

Moreover, the luminescent properties of certain benzimidazole-containing compounds make them suitable for use as fluorescent probes in bioimaging. researchgate.net The development of novel fluorescent materials, such as those based on covalent organic frameworks with imidazole functionalities, underscores the potential for creating advanced probes for visualizing cellular components and processes. acs.org While the specific application of this compound as a chemical probe is an area requiring further research, the inherent properties of its core structure provide a strong foundation for its potential in this field.

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Reactant of Route 1
Reactant of Route 1
1,6-Dimethyl-1H-benzo[d]imidazol-2-amine
Reactant of Route 2
Reactant of Route 2
1,6-Dimethyl-1H-benzo[d]imidazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.